2,3-Dihydroxycarbamazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

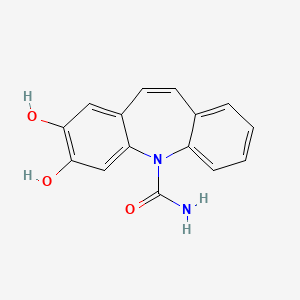

2,3-Dihydroxycarbamazepine is a dibenzoazepine and a member of ureas.

科学的研究の応用

Antiepileptic Properties

2,3-Dihydroxycarbamazepine is primarily recognized for its role as a metabolite of carbamazepine, contributing to the drug's overall efficacy in controlling seizures. Studies have indicated that the compound may possess anticonvulsant properties similar to its parent drug, although further research is necessary to fully elucidate its effects on seizure activity and pharmacodynamics in clinical settings .

Toxicological Implications

The compound has been implicated in the bioactivation pathways of carbamazepine that may lead to hypersensitivity reactions. Specifically, it can be oxidized to form reactive metabolites that are responsible for idiosyncratic adverse reactions associated with carbamazepine therapy. This highlights the importance of understanding this compound's role in drug metabolism and toxicity .

Metabolism and Bioactivation Pathways

This compound is formed through the metabolic conversion of 3-hydroxycarbamazepine via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. These enzymes are crucial for the formation of potentially reactive intermediates that can contribute to adverse drug reactions. The metabolic pathway involves:

- Formation : 3-Hydroxycarbamazepine → this compound

- Subsequent Oxidation : Conversion to o-quinone species linked to hypersensitivity reactions.

This pathway underscores the need for careful monitoring of patients on carbamazepine therapy due to the risk of hypersensitivity linked to its metabolites .

Hypersensitivity Reactions

Several clinical studies have documented cases where patients developed severe cutaneous adverse reactions to carbamazepine, attributed to its metabolites including this compound. For instance:

- A study involving five patients demonstrated a correlation between HLA alleles and severe hypersensitivity reactions following carbamazepine administration. The findings suggest that genetic predispositions may influence the metabolism of carbamazepine and its metabolites, leading to adverse effects .

Genetic Factors in Drug Response

Research has shown that genetic variations can affect the pharmacokinetics of carbamazepine and its metabolites like this compound. A comprehensive evaluation indicated that specific genetic markers could predict hypersensitivity reactions in patients receiving carbamazepine therapy .

Future Research Directions

Given the dual role of this compound as both a therapeutic agent and a potential source of toxicity, future research should focus on:

- Mechanistic Studies : Investigating the precise mechanisms by which this compound contributes to both therapeutic efficacy and adverse reactions.

- Genetic Screening : Developing genetic screening tools to identify patients at risk for hypersensitivity reactions based on their metabolic profiles.

- Alternative Therapeutics : Exploring derivatives or analogs of this compound that may offer similar therapeutic benefits with reduced toxicity profiles.

化学反応の分析

Metabolic Formation Pathways

2,3-diOHCBZ arises primarily through CYP450-mediated oxidation:

| Enzyme | Affinity (S50) | Role in 2,3-diOHCBZ Formation |

|---|---|---|

| CYP3A4 | 203 μM | Major catalyst at low substrate concentrations |

| CYP2C19 | 30 μM | High-affinity contributor |

| CYP1A2 | Not quantified | Minor role in hydroxylation |

Reactive Intermediate Formation

2,3-diOHCBZ undergoes further oxidation to generate electrophilic species:

-

o-Quinone formation : CYP3A4 oxidizes 2,3-diOHCBZ to a reactive o-quinone intermediate , capable of covalent binding to cellular proteins .

-

Radical generation : Myeloperoxidase converts 2,3-diOHCBZ to radicals, releasing reactive oxygen species (ROS) and forming protein adducts .

Key reactive pathways :

-

2 3 diOHCBZCYP3A4o quinoneGlutathioneConjugated adducts

Covalent Protein Adduction

2,3-diOHCBZ-derived metabolites exhibit protein-binding activity:

-

CYP3A4 inactivation : Preincubation with 3-OHCBZ (precursor to 2,3-diOHCBZ) causes time- and concentration-dependent inactivation of CYP3A4 .

-

Adduct specificity : Covalent binding occurs preferentially at cysteine residues (e.g., Cys239 in CYP3A4) .

| Target Protein | Adduct Type | Functional Impact |

|---|---|---|

| CYP3A4 | Covalent modification | Reduced testosterone 6β-hydroxylation capacity |

| Serum albumin | Thiol adducts | Potential neoantigen formation |

Environmental Degradation

In aquatic systems, 2,3-diOHCBZ participates in oxidation and adsorption processes:

-

Radical-driven degradation : Reacts with hydroxyl radicals (∙OH) at the C10–C11 olefin bond (f0=0.0754), forming hydroxylated byproducts .

-

Sludge adsorption : Shows low adsorption affinity (Kd=1.2\L/kg), favoring persistence in water systems .

Cross-Reactivity in Immune Responses

2,3-diOHCBZ-protein adducts trigger T cell-mediated hypersensitivity:

-

HLA-B*15:02 restriction : Adducts presented by this HLA allele activate CD8+ T cells, leading to severe cutaneous reactions .

-

Cross-reactivity : T cells primed with 2,3-diOHCBZ adducts respond to structurally related drugs (e.g., oxcarbazepine) .

Analytical Characterization

特性

CAS番号 |

81861-12-3 |

|---|---|

分子式 |

C15H12N2O3 |

分子量 |

268.27 g/mol |

IUPAC名 |

2,3-dihydroxybenzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H12N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8,18-19H,(H2,16,20) |

InChIキー |

YITIUNLDWDJVSI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=CC(=C(C=C3N2C(=O)N)O)O |

同義語 |

2,3-dihydroxycarbamazepine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。